molecular formula C5H14Si B1207187 Ethyltrimethylsilane CAS No. 3439-38-1

Ethyltrimethylsilane

Cat. No. B1207187
CAS RN: 3439-38-1
M. Wt: 102.25 g/mol
InChI Key: UKAJDOBPPOAZSS-UHFFFAOYSA-N
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Description

Ethyltrimethylsilane is an organosilicon compound that is silane in which the hydrogens have been replaced by three methyl and one ethyl group . It belongs to the class of organic compounds known as hydrocarbon derivatives .


Molecular Structure Analysis

The molecular formula of Ethyltrimethylsilane is C5H14Si . The 3D chemical structure of Ethyltrimethylsilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Ethyltrimethylsilane has a molecular weight of 102.25 g/mol . It has a density of 0.7±0.1 g/cm³, a boiling point of 58.7±3.0 °C at 760 mmHg, and a vapour pressure of 219.9±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.9±3.0 kJ/mol, a flash point of -26.2±10.6 °C, and an index of refraction of 1.379 .

Scientific Research Applications

Synthesis of SEM Ethers

Ethyltrimethylsilane: is utilized in the synthesis of SEM (2-(trimethylsilyl)ethoxy)methyl ethers , which are important intermediates in organic synthesis. These ethers serve as protecting groups for alcohols and phenols, allowing for selective reactions in complex molecules .

Phenol Protecting Group

In the field of synthetic chemistry, ethyltrimethylsilane acts as a protecting group for phenols. This application is crucial in the synthesis of laterifluorones , compounds that are of interest due to their potential biological activities .

Preparation of Imidazole Derivatives

The compound reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole , a derivative that can be used in further chemical transformations and has implications in pharmaceutical research .

Radical-Based Reactions

Ethyltrimethylsilane is used in radical chemistry, particularly in radical reductions and hydrosilylation reactions. These processes are essential for modifying functional groups under mild conditions while maintaining excellent yields and selectivity .

Polymerization Processes

The compound plays a strategic role in polymerization, especially in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. This application is significant in the development of new materials and polymers .

Safety and Hazards

Ethyltrimethylsilane is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle with gloves , keep away from heat, open flames, sparks, and to store in a well-ventilated place .

properties

IUPAC Name

ethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJDOBPPOAZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00187961
Record name Silane, ethyltrimethyl-
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Molecular Weight

102.25 g/mol
Source PubChem
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Product Name

Ethyltrimethylsilane

CAS RN

3439-38-1
Record name Ethyltrimethylsilane
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Record name Ethyltrimethylsilane
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Record name Ethyl-Trimethyl-Silane
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Record name Ethyltrimethylsilane
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Record name Silane, ethyltrimethyl-
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Record name ETHYLTRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of decomposition observed for chemically activated Ethyltrimethylsilane?

A1: Studies have shown that Ethyltrimethylsilane undergoes decomposition primarily through Si-C bond rupture when chemically activated. This decomposition pathway has been investigated using techniques like photolysis, where Ethyltrimethylsilane was exposed to UV radiation at specific wavelengths (147 nm).

Q2: How does the presence of unsaturated groups in silicon-containing compounds affect glow discharge polymerization?

A2: Research using Tetramethylsilane, Trimethylvinylsilane, and Ethyltrimethylsilane revealed that the presence or absence of unsaturated groups in the starting monomers significantly impacts the glow discharge polymerization process. The presence of these groups influences both the deposition rate of the polymer and the final elemental composition of the polymer formed. Interestingly, the type of unsaturated group (double or triple bond) had a lesser impact compared to the presence or absence of any unsaturation.

Q3: What is the thermal A factor associated with the decomposition of chemically activated Tetramethylsilane, and how was it determined?

A4: The thermal A factor, which is a measure of the frequency of successful collisions leading to a reaction, was determined to be 1015.0±0.5 sec-1 for the decomposition of chemically activated Tetramethylsilane. This value was determined by comparing experimental rate constants obtained from photolysis experiments with calculations based on RRKM theory, a statistical approach to understanding unimolecular reaction rates.

Q4: What insights into the decomposition of Ethyltrimethylsilane can be gained from comparing it to the decomposition of Neopentane?

A5: Comparing the decomposition of Ethyltrimethylsilane to Neopentane provides insights into the influence of the central atom (Silicon vs. Carbon) on the reaction pathway. While both molecules share a similar structure, the A factor for Tetramethylsilane decomposition differs from that of Neopentane, suggesting that the nature of the central atom influences the vibrational frequencies and bond energies involved in the decomposition process.

Q5: What are some practical applications of Ethyltrimethylsilane in material science?

A6: Ethyltrimethylsilane serves as a precursor for preparing furylorganylsilanes, a class of organosilicon compounds with applications in polymer chemistry and materials science. Additionally, Ethyltrimethylsilane's derivatives find use in developing thin films for solar cell packaging due to their excellent optical and electrical properties.

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